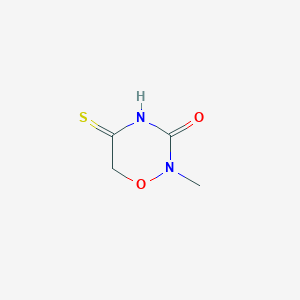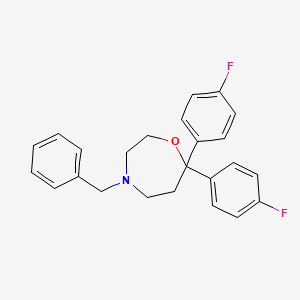![molecular formula C6H10O4S B14613682 4-[(Carboxymethyl)sulfanyl]butanoic acid CAS No. 60213-85-6](/img/structure/B14613682.png)
4-[(Carboxymethyl)sulfanyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Carboxymethyl)sulfanyl]butanoic acid is an organosulfur compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a carboxymethyl group attached to a sulfanyl group, which is further connected to a butanoic acid backbone. Its distinctive structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Carboxymethyl)sulfanyl]butanoic acid typically involves the reaction of butanoic acid derivatives with thiol-containing compounds. One common method includes the nucleophilic substitution reaction where a halogenated butanoic acid reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the efficient formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(Carboxymethyl)sulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives.
Applications De Recherche Scientifique
4-[(Carboxymethyl)sulfanyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Carboxymethyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. The carboxyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparaison Avec Des Composés Similaires
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
- 4-[(Carboxymethyl)sulfanyl]-4-oxo-2-butenoic acids .
Comparison: 4-[(Carboxymethyl)sulfanyl]butanoic acid is unique due to its specific structural arrangement, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its versatility in synthetic applications and potential biological activities make it a compound of significant interest in various research fields.
Propriétés
Numéro CAS |
60213-85-6 |
|---|---|
Formule moléculaire |
C6H10O4S |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
4-(carboxymethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C6H10O4S/c7-5(8)2-1-3-11-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
LDUNOJQGMQTSIY-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CSCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)

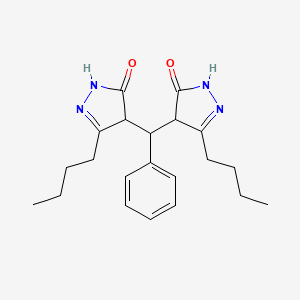
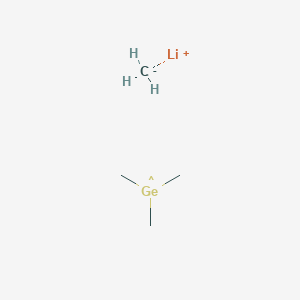
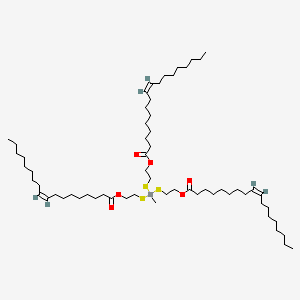

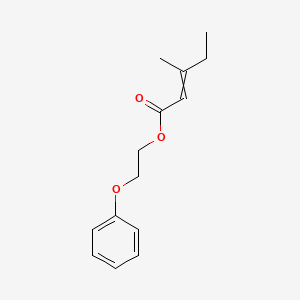
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)
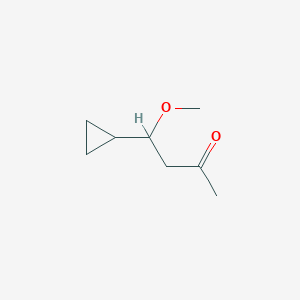
methanone](/img/structure/B14613647.png)

